butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol Desvenlafaxine Succinate is the succinate salt form of desvenlafaxine, a synthetic phenethylamine bicyclic derivative with antidepressant activity. Desvenlafaxine is a selective reuptake inhibitor of serotonin and norepinephrine due to its high binding affinities to the pre-synaptic serotonin and norepinephrine transporters. By blocking both transporters, this agent prolongs neurotransmitter activities of both serotonin and norepinephrine, thereby alleviating depressive state.
A cyclohexanol and phenol derivative and metabolite of venlafaxine that functions as a SEROTONIN AND NORADRENALINE REUPTAKE INHIBITOR (SNRI) and is used as an ANTIDEPRESSIVE AGENT.
Brand Name: Vulcanchem
CAS No.: 448904-47-0
VCID: VC0004828
InChI: InChI=1S/C16H25NO2.C4H6O4/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8)
SMILES: CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O
Molecular Formula: C16H25NO2.C4H6O4
Molecular Weight: 381.5 g/mol

butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol

CAS No.: 448904-47-0

Cat. No.: VC0004828

Molecular Formula: C16H25NO2.C4H6O4

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol - 448904-47-0

CAS No. 448904-47-0
Molecular Formula C16H25NO2.C4H6O4
Molecular Weight 381.5 g/mol
IUPAC Name butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Standard InChI InChI=1S/C16H25NO2.C4H6O4/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8)
Standard InChI Key ORUUBRMVQCKYHB-UHFFFAOYSA-N
SMILES CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O
Canonical SMILES CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol is a 1:1 salt formed between butanedioic acid (succinic acid) and 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol. The molecular formula is C₁₆H₂₅NO₂·C₄H₆O₄, yielding a molecular weight of 381.5 g/mol.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number448904-47-0
IUPAC NameButanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Molecular FormulaC₁₆H₂₅NO₂·C₄H₆O₄
Molecular Weight381.5 g/mol
AppearanceSolid (typically crystalline)
SolubilityPolar solvents (e.g., water, ethanol)

The compound’s structure features a phenolic ring substituted with a dimethylaminoethyl group and a hydroxycyclohexyl moiety, ionically bonded to succinic acid. This arrangement confers amphiphilic properties, enhancing its bioavailability.

Synthesis and Stability

The synthesis involves the reaction of 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol with succinic acid under controlled conditions to form the salt. The process typically employs solvent-based crystallization to achieve high purity . Stability studies indicate susceptibility to hydrolysis under extreme pH conditions, necessitating storage in airtight containers at controlled temperatures .

Pharmacological Profile

Mechanism of Action

As an SNRI, the compound inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) by binding to their respective transporters (SERT and NET) in presynaptic neurons. This action increases neurotransmitter concentrations in synaptic clefts, enhancing neurotransmission and alleviating depressive symptoms.

Table 2: Pharmacodynamic Properties

ParameterDetail
Target Affinity (Ki)SERT: 40 nM; NET: 558 nM
Bioavailability~80% (oral administration)
Half-life11 hours
MetabolismHepatic (CYP3A4-mediated)

Clinical Applications

Desvenlafaxine succinate is approved for major depressive disorder (MDD) and anxiety disorders. Clinical trials demonstrate efficacy comparable to venlafaxine but with a simplified metabolic pathway, reducing interpatient variability.

Physicochemical Properties and Reactivity

Solubility and Partitioning

The compound exhibits high solubility in water (≥50 mg/mL at 25°C) due to ionic interactions and hydrogen bonding. Its logP value of ~1.2 suggests moderate lipophilicity, balancing blood-brain barrier penetration with systemic circulation .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3200 cm⁻¹ (O-H stretch), 1700 cm⁻¹ (C=O of succinate), and 1250 cm⁻¹ (C-N stretch) .

  • NMR: ¹H NMR (D₂O) δ 1.2–1.8 (m, cyclohexyl), 2.9 (s, N(CH₃)₂), 6.7–7.1 (aromatic H).

Industrial and Research Applications

Pharmaceutical Manufacturing

The compound is a key intermediate in synthesizing desvenlafaxine, a widely prescribed antidepressant. Its production adheres to Good Manufacturing Practices (GMP), with stringent controls on impurity profiles (e.g., ≤0.1% residual solvents).

Material Science

Succinic acid derivatives are explored as biodegradable polymers. While this compound’s pharmaceutical focus limits industrial use, its structural motifs inspire novel materials with functional amine and carboxylate groups .

Future Research Directions

Ongoing studies investigate enantiomeric purity effects on SNRI activity and hybrid derivatives targeting dual 5-HT/NE-Dopamine reuptake inhibition. Advanced delivery systems, such as nanoparticle encapsulation, aim to enhance CNS targeting.

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